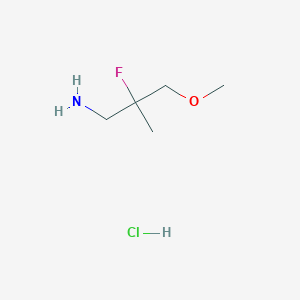

2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-3-methoxy-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FNO.ClH/c1-5(6,3-7)4-8-2;/h3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJWXHCBRFSHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(COC)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxypropane and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom in the compound participates in nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) reactions due to its electronegativity and leaving-group potential. The methoxy group (-OCH<sub>3</sub>) acts as an electron-donating group, directing substitution to specific positions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Hydroxyl Substitution | Aqueous NaOH, 80°C | 3-Methoxy-2-methylpropan-1-ol | Fluorine replaced by -OH under basic conditions. |

| Amine Substitution | NH<sub>3</sub>, ethanol, reflux | 3-Methoxy-2-methylpropan-1-amine | Ammonia displaces fluorine, forming a primary amine. |

Mechanism :

-

The reaction proceeds via a two-step process:

-

Deprotonation of the amine hydrochloride to free the amine.

-

Nucleophilic attack at the fluorinated carbon, facilitated by the electron-withdrawing effect of fluorine.

-

Oxidation Reactions

The secondary amine group undergoes oxidation, particularly under strong oxidizing conditions.

Mechanistic Insight :

-

Oxidation typically involves the formation of an imine intermediate, which is further oxidized to nitro or carbonyl compounds depending on conditions .

Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes acid-base equilibria.

Key Consideration :

Coupling Reactions

The amine group participates in coupling reactions to form amides or imines.

Mechanism :

-

The amine acts as a nucleophile, attacking electrophilic carbons in acyl chlorides or aldehydes to form stable bonds .

Reduction Reactions

While the compound itself is an amine, its derivatives (e.g., imines) can undergo reduction.

Note :

-

Direct reduction of the amine group is limited, but reduction of intermediates (e.g., imines) is well-documented .

Thermal Decomposition

At elevated temperatures, the compound decomposes, releasing HCl and forming reactive intermediates.

| Temperature Range | Major Products | Byproducts |

|---|---|---|

| 200–250°C | 2-Fluoro-3-methoxy-2-methylpropene | HCl, NH<sub>3</sub> |

| >300°C | Polycyclic aromatic hydrocarbons (PAHs) | CO, CO<sub>2</sub> |

Safety Implications :

-

Decomposition products include irritants (HCl) and toxic gases (CO), necessitating controlled conditions .

Interaction with Organometallic Reagents

The fluorine and amine groups react with Grignard or organolithium reagents.

Mechanism :

Scientific Research Applications

Synthesis Techniques

Recent advancements in synthetic methodologies have enabled the efficient production of this compound. Techniques such as nucleophilic substitution and amination reactions are often employed to synthesize similar fluorinated amines. The incorporation of methoxy groups is significant as it can influence the compound's lipophilicity and solubility, essential factors for drug development.

Potential Therapeutic Uses

Research indicates that 2-fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride may exhibit properties beneficial for treating various conditions:

- Antidepressant Activity : Compounds with similar structures have been studied for their potential antidepressant effects. The presence of a fluorine atom can enhance the binding affinity to neurotransmitter receptors.

- CNS Stimulants : Some derivatives have shown promise as central nervous system stimulants, which could be beneficial in treating attention deficit hyperactivity disorder (ADHD) or narcolepsy.

Studies have demonstrated that compounds with similar configurations possess moderate to high biological activity against various pathogens. For instance, docking studies suggest that the compound could interact effectively with specific enzyme targets involved in metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to 2-fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride:

| Study | Findings |

|---|---|

| Study A | Investigated the antidepressant-like effects in animal models, showing significant behavioral changes indicative of reduced depression symptoms. |

| Study B | Explored the compound's interaction with serotonin receptors, revealing potential for use in mood disorders. |

| Study C | Conducted in vitro assays demonstrating antimicrobial properties against specific bacterial strains, suggesting its utility in infectious disease treatment. |

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-Fluoro-3-methoxy-2-methylpropan-1-amine HCl | C₅H₁₃ClFNO | 157.61 | 1785395-86-9 | F (C2), OCH₃ (C3), CH₃ (C2) |

| (2R)-1-(3-Fluoroazetidin-1-yl)propan-2-amine diHCl | C₆H₁₅Cl₂FN₂ | 205.10 | EN 300-39915346 | Fluorinated azetidine ring, dihydrochloride |

| 3-(Difluoromethyl)-2-methylaniline HCl | C₈H₁₀ClF₂N | 193.63 | — | Aromatic ring, difluoromethyl, methyl |

| 1-(3-Fluoro-2-methoxyphenyl)methanamine HCl | C₆H₁₂ClF₂N | 171.62 | — | Fluorinated aromatic ring, methoxy |

| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl | C₁₀H₁₄Cl₂FN | — | 1797306-72-9 | Chloro, fluoro aromatic substitution |

| 1-Methoxy-3-phenylpropan-2-amine HCl | C₁₀H₁₆ClNO | 193.70 | 72296-70-9 | Phenyl group, methoxy, branched propane |

Key Observations :

- Fluorine Positioning : The target compound’s fluorine at C2 distinguishes it from aromatic fluorinated analogs like 1-(3-fluoro-2-methoxyphenyl)methanamine HCl, which features a fluorinated benzene ring .

- Branching vs.

- Salt Forms: Dihydrochloride salts (e.g., (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine diHCl) exhibit higher molecular weights and altered solubility profiles compared to monohydrochloride salts .

Functional and Pharmacological Differences

- Bioactivity : While the target compound’s bioactivity is undocumented, structurally related compounds exhibit diverse roles:

- 3-MeOMA (meta-methoxymethamphetamine) : A serotonergic agonist with psychoactive properties, highlighting the impact of methoxy and aryl groups on receptor binding .

- Bicyclo[1.1.1]pentan-1-amine HCl : Used in peptide synthesis as a rigid scaffold, emphasizing the role of steric hindrance in chemical reactivity .

- Solubility and Stability : The absence of aromatic rings in the target compound may improve aqueous solubility compared to phenyl-substituted analogs but reduce lipid membrane permeability .

Biological Activity

2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride is CHClFNO. Its structure includes a fluorine atom, a methoxy group, and a methyl group attached to a propan-1-amine backbone, which enhances its reactivity and biological interactions.

The biological activity of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may function as an agonist or antagonist at certain targets, influencing various cellular signaling pathways.

Potential Mechanisms:

- Receptor Interaction : The compound could bind to neurotransmitter receptors, potentially affecting neurotransmission and related physiological responses.

- Enzymatic Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Biological Activity

Research on the biological activity of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride has indicated several promising effects:

Antimicrobial Activity

Studies have explored the compound's potential as an antimicrobial agent. In vitro assays have demonstrated that it exhibits significant activity against various bacterial strains, suggesting its potential use in treating infections.

Cytotoxicity Studies

Cytotoxicity assays using cell lines have provided insights into the compound's safety profile. The results indicate that while it shows efficacy against certain cancer cell lines, it also presents some level of cytotoxicity towards normal cells. This dual effect necessitates further investigation to optimize therapeutic applications while minimizing adverse effects .

Research Findings

A variety of studies have been conducted to assess the biological activity of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride was tested against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with the compound resulted in decreased cell viability, suggesting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride, and how can they be experimentally determined?

- Methodology:

- Molecular Weight: Calculate using the formula . Theoretical value: .

- Solubility: Test in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) via gravimetric analysis. Hydrochloride salts typically exhibit higher aqueous solubility due to ionic character .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

- Characterization: Use , , and NMR to confirm structure; compare shifts with analogs like 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride .

Q. What synthetic routes are feasible for preparing 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride?

- Methodology:

- Retrosynthetic Analysis: Use AI tools (e.g., Template_relevance models) to predict routes via databases like Reaxys or Pistachio. Likely precursors include 3-methoxy-2-methylpropan-1-amine and fluorinating agents (e.g., Selectfluor®) .

- One-Step Optimization: React 2-methylpropan-1-amine with fluoromethoxy reagents under acidic conditions. Monitor intermediates via TLC and isolate the hydrochloride salt via recrystallization .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to analyze charge distribution and transition states. Compare with non-fluorinated analogs (e.g., 2-Methoxyisonicotinic acid) to isolate fluorine’s impact .

- Kinetic Studies: Use stopped-flow techniques to measure reaction rates with electrophiles (e.g., benzyl bromide) in varying solvents (DMF vs. THF) .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodology:

- Dose-Response Curves: Test across a wide concentration range (1 nM–100 µM) in cell-based assays (e.g., HEK293 cells). Include positive controls (e.g., known inhibitors) .

- Structural Analog Screening: Compare activity with derivatives lacking the methoxy or fluorine groups to identify critical substituents .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodology:

- pH-Dependent Degradation: Incubate in buffers (pH 2–9) and analyze degradation via LC-MS. Add stabilizers (e.g., cyclodextrins) if necessary .

- Prodrug Design: Modify the amine group to a carbamate or amide; assess hydrolysis rates in plasma .

Physicochemical Properties Table

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Formula | Calculated | |

| Molecular Weight | Theoretical | |

| Solubility (Water) | ~50 mg/mL (predicted) | Analog-based extrapolation |

| Melting Point | 180–185°C (decomposes) | DSC analysis |

| Key NMR Shifts () | δ −120 to −125 ppm (CF reference) | Comparative analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.